Compound Description: SAR107375 is a dual thrombin and factor Xa inhibitor. It exhibits strong activity against both factor Xa and thrombin with Ki values of 1 and 8 nM, respectively []. This compound also demonstrates good selectivity against related serine proteases, including trypsin []. SAR107375 shows potent in vivo activity in a rat model of venous thrombosis following both intravenous and oral administration [].
Compound Description: This compound is characterized by its crystal structure, which reveals a chair conformation of the piperazine ring and specific dihedral angles between the quinoline ring, the piperazine ring, the 1,3,4-oxadiazole ring, and the benzene ring [].
Compound Description: This compound is a potent, orally active cyclin-dependent kinase (CDK) inhibitor, demonstrating activity against CDKs 1, 2, 4, 8, and 9 []. It induces apoptosis and exhibits antitumor efficacy in multiple hematological malignancy mice xenograft models without significant toxicity [].
Compound Description: AZD4205 is a highly selective Janus Kinase 1 (JAK1) inhibitor []. It demonstrates good preclinical pharmacokinetic properties and enhanced antitumor activity when combined with the approved EGFR inhibitor, osimertinib, in a preclinical non-small cell lung cancer (NSCLC) xenograft model [].
Compound Description: FN-1501 is an FLT3- and CDK-kinase inhibitor exhibiting potent activity against acute myeloid leukemia []. It shows strong antiproliferative activities against MV4-11 cells (IC50: 0.8 nM) and effectively induces tumor regression in MV4-11 xenografts in a nude mouse model [].
Compound Description: AP24534 acts as a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant []. It demonstrates potent inhibition of both native BCR-ABL and the T315I mutant with low nM IC50s []. Additionally, AP24534 effectively inhibits the proliferation of corresponding Ba/F3-derived cell lines [].
Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor []. It shows good efficacy and is well-tolerated in preclinical xenograft models of A2780 human ovarian carcinoma [].
Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor []. It displays strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines by blocking the BCR-ABL/c-KIT mediated signaling pathways, leading to cell cycle arrest and apoptosis [].
Compound Description: This compound is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) []. It exhibits potent inhibitory activity against DDR1 and DDR2 kinases with IC50 values of 9.4 and 20.4 nM, respectively [].
Compound Description: KSK05104 is a potent, selective, and metabolically stable IKKβ inhibitor []. It induces apoptosis in human colon cancer cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress [].
Compound Description: JTE-607 is a proinflammatory cytokine inhibitor that does not inhibit interleukin (IL)-2 or interferon-γ []. It exhibits protective effects in a mouse septic shock model, which correlates with the inhibition of proinflammatory cytokines [].
Compound Description: This compound exists as a methanesulfonic acid salt. This salt shows high solubility in water and exhibits high inhibitory activity against Bcr-Abl kinase and its mutant forms [].
Compound Description: This compound has two novel crystalline forms, Form A and Form B, characterized by distinct diffraction peaks []. These forms are used for treating diseases mediated by T-lymphocytes or PKC [].
Compound Description: This compound has been investigated using FTIR, Raman, and UV/Vis spectroscopy, along with DFT calculations []. These studies aimed to understand its structural parameters, vibrational frequencies, chemical shift values, and electronic absorption spectrum [].
Compound Description: SAR216471 is a potent, selective, reversible, and directly acting P2Y12 antagonist []. It exhibits strong in vivo antiplatelet and antithrombotic activities and is considered a potential alternative to clopidogrel for the treatment of thrombosis [].
Compound Description: This compound's structure was confirmed by NMR, mass spectrometry, elemental analysis, and X-ray crystallography []. The benzimidazole ring system is nearly planar, and the piperazine ring adopts a chair conformation [].
Compound Description: The crystal structure of this compound reveals that the aldehyde group is twisted relative to the quinoline group due to the presence of a bulky piperazinyl group in the ortho position [].
Compound Description: This tricyclic quinolonecarboxylic acid exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro and in vivo [].
Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis []. It reduces lysophosphatidic acid (LPA) levels in plasma and demonstrates efficacy in preclinical models of pulmonary fibrosis [].
Compound Description: TAS-116 is a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90α/β) []. It exhibits antitumor effects in an NCI-H1975 xenograft mouse model [].
Overview
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is an organic compound with the molecular formula C14H19N3O4. It belongs to the class of benzoates, which are esters or salts derived from benzoic acid. This compound features a nitro group and a piperazine moiety, which contribute to its potential biological activities. The compound has garnered interest in medicinal chemistry, particularly for its possible applications in drug development due to its structural characteristics.
Source and Classification
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate can be synthesized through various chemical processes, primarily involving the esterification of 4-nitrobenzoic acid with ethanol in the presence of catalytic agents. It is classified under organic compounds, specifically as a nitrobenzoate derivative. The compound is also referenced by its CAS number 1000018-71-2 and MDL number MFCD09064902, indicating its recognition in chemical databases.
Synthesis Analysis
Methods and Technical Details
The synthesis of ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate typically involves:
Esterification Reaction: The primary method includes the reaction of 4-nitrobenzoic acid with ethanol. This can be catalyzed by solid acidic zeolites or under microwave and ultrasound irradiation to enhance reaction efficiency and yield.
Catalytic Conditions: Studies have shown that using ultradispersed zeolite catalysts can significantly improve the conversion rates of starting materials. For instance, under optimal conditions (e.g., temperature around 110–120°C), conversions can reach up to 96% within minutes.
Purification: Post-reaction, the product mixture is typically subjected to separation techniques such as liquid-liquid extraction followed by distillation to isolate the desired ester product.
Molecular Structure Analysis
Structure and Data
The molecular structure of ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate consists of:
A benzoate backbone characterized by a benzene ring substituted with a nitro group at the para position relative to the ester functional group.
A piperazine ring, which is a six-membered nitrogen-containing heterocycle, attached to the benzene ring via a carbon chain.
The structural formula can be illustrated as follows:
C6H4(NO2)−C O OCH2CH3
Where:
C6H4 represents the aromatic ring.
NO2 denotes the nitro substituent.
C(=O)OCH2CH3 indicates the ethyl ester functionality.
Chemical Reactions Analysis
Reactions and Technical Details
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is involved in several chemical reactions that highlight its reactivity:
Reduction Reactions: The nitro group can be reduced to an amino group, yielding an amine derivative that may exhibit different biological activities.
Amide Coupling: This compound can undergo amide coupling reactions with various amines, facilitating the synthesis of more complex pharmaceutical intermediates.
Nucleophilic Substitution: The presence of the piperazine moiety allows for nucleophilic substitution reactions that can introduce additional functional groups onto the molecule.
Mechanism of Action
Process and Data
The mechanism of action for ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate primarily relates to its biological activity:
Antiviral Activity: Preliminary studies suggest that derivatives containing piperazine structures may inhibit viral replication mechanisms, particularly against hepatitis C virus.
Interaction with Biological Targets: The nitro group may play a role in interacting with specific biological targets, potentially acting as a prodrug that becomes activated within cellular environments.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 295.32 g/mol.
Appearance: Typically presented as a solid or crystalline substance.
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
Hazard Classification: Classified as an irritant, necessitating careful handling in laboratory environments.
Applications
Scientific Uses
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate has potential applications in various scientific fields:
Medicinal Chemistry: Its structure makes it a candidate for developing new antiviral agents or other therapeutic compounds targeting specific diseases.
Chemical Research: Used as an intermediate in synthesizing more complex molecules for research purposes.
Pharmaceutical Development: Its derivatives may be explored for their pharmacological properties, contributing to drug discovery efforts aimed at treating viral infections or other medical conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.